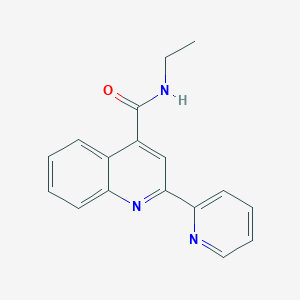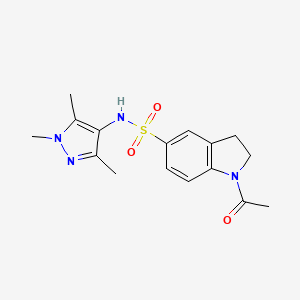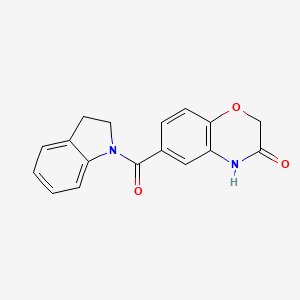![molecular formula C17H16N4OS B7462874 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide, commonly known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ITA is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for further research.
作用機序
The exact mechanism of action of ITA is not fully understood, but several studies have suggested that it exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. ITA has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
ITA has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiangiogenic properties. ITA has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells.
実験室実験の利点と制限
ITA exhibits several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, ITA also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
ITA has shown promising results in various preclinical studies, and several future directions can be pursued to further investigate its potential applications. These include:
1. Development of ITA derivatives with improved pharmacokinetic properties and reduced toxicity.
2. Exploration of the synergistic effects of ITA in combination with other chemotherapeutic agents.
3. Investigation of the potential applications of ITA in other diseases, such as cardiovascular diseases and metabolic disorders.
4. Elucidation of the exact mechanism of action of ITA and its downstream signaling pathways.
5. Development of novel drug delivery systems for ITA to enhance its bioavailability and efficacy.
In conclusion, ITA is a promising chemical compound that exhibits several interesting properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
合成法
ITA can be synthesized using various methods, including the reaction of 2-aminothiazole with 2-(1H-indol-3-yl)ethylamine, followed by acetylation with acetic anhydride. The reaction can be carried out under mild conditions, and the yield of the product is generally high.
科学的研究の応用
ITA has been extensively studied for its potential applications in various fields, including cancer therapy, neurological disorders, and infectious diseases. Several studies have demonstrated that ITA exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ITA has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ITA has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(9-13-11-21-7-8-23-17(21)20-13)18-6-5-12-10-19-15-4-2-1-3-14(12)15/h1-4,7-8,10-11,19H,5-6,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJABLRRBMYGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)



![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)